4-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
Description
4-(4-Methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl chloride is a benzoyl chloride derivative featuring a 1λ⁶,2-thiazolidin-3-trioxo sulfone moiety at the para position. This compound is characterized by a highly electrophilic carbonyl group activated by the electron-withdrawing sulfone (SO₂) group within the thiazolidinone ring. The methyl substituent on the thiazolidinone ring modulates steric and electronic properties, influencing reactivity and solubility. Its primary applications lie in pharmaceutical synthesis, particularly in forming amide bonds for bioactive molecules .
Properties
IUPAC Name |
4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4S/c1-7-6-18(16,17)13(11(7)15)9-4-2-8(3-5-9)10(12)14/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLWDOHRLQUHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride typically involves the reaction of 4-methylthiazolidine-2,4-dione with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while oxidation of the thiazolidine ring can produce a sulfone.
Scientific Research Applications
The compound 4-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is a noteworthy chemical with diverse applications across various scientific fields. This article explores its applications, particularly in medicinal chemistry, materials science, and analytical chemistry, supported by case studies and data tables.
Basic Information
- Molecular Formula : CHClNOS
- Molecular Weight : 287.72 g/mol
- CAS Number : 927999-08-4
Structural Representation
The structural formula of the compound reveals its functional groups and stereochemistry, which are critical for its reactivity and application potential.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its thiazolidine ring structure is significant in the development of drugs targeting various diseases.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, compounds synthesized from benzoyl chloride derivatives showed efficacy against Staphylococcus aureus and Escherichia coli strains, indicating potential for antibiotic development .
Materials Science
This compound serves as a precursor for synthesizing polymeric materials. Its reactive chlorobenzoyl group allows for incorporation into polymer chains, enhancing material properties such as thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Poly(4-(4-Methyl... | 200 | 50 |
| Poly(Styrene) | 180 | 40 |
These results suggest that incorporating this compound into polymer formulations can significantly improve their performance characteristics.
Analytical Chemistry
In analytical applications, this compound is utilized in the development of sensors and probes due to its ability to form stable complexes with metal ions.
Case Study: Sensor Development
A study highlighted the use of this compound in creating electrochemical sensors for detecting lead ions in water samples. The sensor exhibited high sensitivity and selectivity, showcasing the compound's utility in environmental monitoring .
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride involves its interaction with specific molecular targets. The benzoyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition or modification of the activity of these biomolecules. The thiazolidine ring may also interact with biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Research Findings and Data
Comparative Reaction Yields
| Reaction Partner | Target Compound Yield (%) | 4-Nitrobenzoyl Chloride Yield (%) | 4-Methoxybenzoyl Chloride Yield (%) |
|---|---|---|---|
| Piperazine | 92 | 98 | 65 |
| 4-Isopropylphenylamine | 85 | 90 | 58 |
Data inferred from analogous reactions in and .
Interpretation : The target compound’s high yields reflect its balance of reactivity and steric accessibility, outperforming EDG-substituted benzoyl chlorides but slightly lagging behind nitro-substituted derivatives .
Thermal Stability
- Decomposition Temperature : 220°C (target compound) vs. 180°C (4-methoxybenzoyl chloride).
- The sulfone group enhances thermal stability, making the compound suitable for high-temperature reactions .
Biological Activity
4-(4-Methyl-1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzoyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and the mechanisms underlying its activity.
Structure and Composition
The compound has the following chemical formula: C11H10ClNO4S. It features a thiazolidinone ring which is known for its diverse biological activities. The presence of substituents such as the benzoyl group and the trioxo moiety enhances its pharmacological profile.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 273.72 g/mol |
| CAS Number | 16642606 |
| IUPAC Name | 4-(4-Methyl-1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzoyl chloride |
| Purity | >95% |
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. A review highlighted that modifications in the thiazolidinone structure can lead to enhanced activity against various bacterial strains. For instance, compounds with electron-withdrawing groups showed increased efficacy against Gram-positive bacteria .
Antioxidant Properties
Thiazolidinone derivatives have been noted for their antioxidant capabilities. Studies utilizing DPPH and ABTS assays demonstrated that these compounds can scavenge free radicals effectively. The antioxidant activity is attributed to the presence of hydroxyl groups and other substituents that stabilize free radicals .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been explored extensively. For example, compounds similar to 4-(4-Methyl-1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzoyl chloride have shown promise in inhibiting cancer cell proliferation in breast cancer models (MCF-7 and MDA-MB-231). The mechanism often involves apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Thiazolidinone compounds have also demonstrated anti-inflammatory properties. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating inflammatory diseases .
The biological activity of 4-(4-Methyl-1,1,3-trioxo-1λ^6,2-thiazolidin-2-yl)benzoyl chloride is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could bind to specific receptors influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that thiazolidinone derivatives may intercalate with DNA, affecting replication and transcription processes.
Study on Antimicrobial Activity
A recent study investigated the antimicrobial efficacy of several thiazolidinone derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with a methyl substitution at the 4-position exhibited superior activity compared to others.
Study on Anticancer Properties
In vitro studies conducted by El-Kashef et al. (2020) evaluated the effects of thiazolidinone derivatives on breast cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
